Sodium bisulfate monohydrate
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Overview
Description
Sodium bisulfate monohydrate, also known as sodium hydrogen sulfate monohydrate, is an inorganic compound with the chemical formula NaHSO₄·H₂O. It is a white crystalline solid that is highly soluble in water. This compound is commonly used as an acid salt, formed by the partial neutralization of sulfuric acid with sodium hydroxide or sodium chloride. This compound is known for its acidic properties and is used in various industrial and household applications.
Mechanism of Action
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Mode of Action
The mode of action of sodium bisulfate monohydrate is hypothesized to be through the hydrogen sulfate ion functioning as a Lewis acid . It forms a complex with the substrate molecule, which subsequently undergoes nucleophilic substitution reactions, culminating in the formation of new products .
Pharmacokinetics
Given its chemical properties, it is expected to have good solubility in water , which may influence its bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that the presence of water can influence its action and efficacy. Additionally, its stability may be affected by factors such as temperature and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium bisulfate monohydrate is typically synthesized by reacting sodium sulfate with sulfuric acid. The reaction involves dissolving sodium sulfate in water and then adding sulfuric acid to precipitate sodium bisulfate crystals. The reaction can be represented as: [ \text{Na}_2\text{SO}_4 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{NaHSO}_4 ]
Industrial Production Methods: In industrial settings, sodium bisulfate is produced as an intermediate in the Mannheim process, which involves the reaction of sodium chloride with sulfuric acid: [ \text{NaCl} + \text{H}_2\text{SO}_4 \rightarrow \text{HCl} + \text{NaHSO}_4 ] This process is highly exothermic, and the liquid sodium bisulfate is sprayed and cooled to form solid beads. The hydrogen chloride gas produced is dissolved in water to produce hydrochloric acid as a useful byproduct .
Types of Reactions:
Dehydration: Hydrated sodium bisulfate dehydrates at 58°C, separating from the water molecule attached to it. Heating it to 280°C produces sodium pyrosulfate: [ 2 \text{NaHSO}_4 \rightarrow \text{Na}_2\text{S}_2\text{O}_7 + \text{H}_2\text{O} ]
Esterification: It acts as a catalyst in the esterification of carboxylic acids and alcohols to synthesize esters.
Common Reagents and Conditions:
Oxidation: Common reagents include benzylic alcohols, diarylcarbazides, and 1,2-dihydroquinolines.
Esterification: Carboxylic acids and alcohols are used under acidic conditions.
Major Products:
Dehydration: Sodium pyrosulfate.
Oxidation: Aldehydes, ketones, diaryl carbazones, and quinoline derivatives.
Esterification: Esters.
Scientific Research Applications
Sodium bisulfate monohydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sodium bisulfate monohydrate can be compared with other similar compounds such as:
Sodium sulfate (Na₂SO₄): Unlike sodium bisulfate, sodium sulfate is a neutral salt and does not exhibit acidic properties.
Potassium bisulfate (KHSO₄): Similar to sodium bisulfate, potassium bisulfate is also an acid salt and is used in similar applications.
Sodium hydrogen sulfate (NaHSO₄): The anhydrous form of this compound, sharing similar chemical properties but differing in physical state and water content
This compound stands out due to its high solubility in water and its effectiveness as an acid salt in various chemical reactions and industrial applications.
Properties
CAS No. |
10034-88-5 |
---|---|
Molecular Formula |
H4NaO5S |
Molecular Weight |
139.09 g/mol |
IUPAC Name |
sodium;hydrogen sulfate;hydrate |
InChI |
InChI=1S/Na.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
InChI Key |
IKUVTICOFCNXDT-UHFFFAOYSA-N |
SMILES |
O.OS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
O.OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
O.OS(=O)(=O)O.[Na] |
Key on ui other cas no. |
10034-88-5 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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